![molecular formula C17H13N3O2S B5579072 N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B5579072.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a chemical compound that features a unique combination of a thiadiazole ring and a xanthene moiety
Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide are currently unknown. The compound belongs to the 1,3,4-thiadiazole class of molecules, which have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity towards nucleophilic substitution reactions . This suggests that the compound may interact with its targets through a mechanism involving nucleophilic substitution.
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or reduction of inflammation .
Result of Action
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles. This, in turn, affects cellular metabolism, potentially leading to changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. The compound can act as an enzyme inhibitor or activator, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common approach is to react 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate halogenated reagents to form ω-haloalkylthio derivatives, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including optimization of reaction conditions and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the xanthene or thiadiazole rings .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may serve as a lead compound for the development of therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and xanthene-based compounds. Examples include:
- 2-mercapto-5-methyl-1,3,4-thiadiazole
- 9H-xanthene-9-carboxylic acid
- Various halogenated thiadiazole derivatives
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiadiazole ring and a xanthene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-10-19-20-17(23-10)18-16(21)15-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)15/h2-9,15H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMTFHIZRQANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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